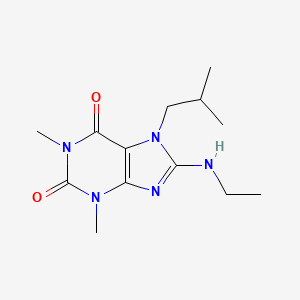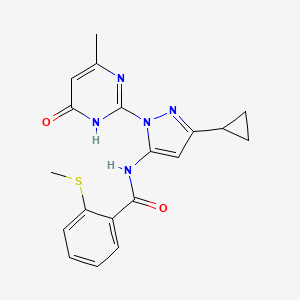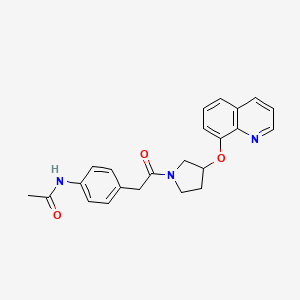![molecular formula C22H17NO4 B2743897 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide CAS No. 1448132-36-2](/img/structure/B2743897.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide” is a chemical compound. The benzo[d][1,3]dioxole subunit is an integral part of many natural products, such as sesamol and piperine .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds with the benzo[d][1,3]dioxole subunit have been explored due to their potential applications in various fields such as organic synthesis .科学的研究の応用
Naphthalene Derivatives and Dioxygenase Reactions
Naphthalene dioxygenase (NDO) from Pseudomonas sp. has been shown to oxidize various aromatic compounds, including toluene and ethylbenzene, into their respective alcohol and aldehyde derivatives through benzylic monooxygenation and dioxygen-dependent alcohol oxidation. This enzyme's ability to facilitate diverse oxidation reactions highlights the potential of naphthalene derivatives in biocatalysis and environmental bioremediation processes (Lee & Gibson, 1996).
Photoinitiation in Polymerization
A 1,3-benzodioxole derivative of naphthodioxinone has been synthesized and characterized for its use as a caged one-component Type II photoinitiator in free radical polymerization. Upon irradiation, it releases 5-benzoyl-1,3-benzodioxole, which initiates polymerization through photoexcitation and hydrogen abstraction. This application underscores the potential of such compounds in material science, particularly in the development of light-sensitive polymers and coatings (Kumbaraci et al., 2012).
Organic Synthesis and Anticancer Properties
Naphthamide derivatives have been explored for their anticancer properties. For instance, the synthesis and evaluation of benzoxazole and naphthoxazole analogs reveal these compounds' significant biological activity, including cholinesterase inhibition and anticancer effects. Such research points to the relevance of naphthamide derivatives in developing new therapeutic agents (Skrzypek et al., 2022).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of naphthofuran derivatives, including those bearing polar substituents, demonstrate the potential of naphthamide and related compounds in addressing microbial resistance. This application is crucial in the pharmaceutical industry, where there's a continuous need for new antimicrobial agents (Yadav & Singh, 2016).
将来の方向性
The wide spectrum of attractive utilization of compounds with the benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . This suggests that “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-naphthamide” and similar compounds could be of interest in future research.
特性
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-22(19-9-5-7-16-6-1-2-8-18(16)19)23-12-3-4-13-25-17-10-11-20-21(14-17)27-15-26-20/h1-2,5-11,14H,12-13,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPBQSFPOUXJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)
![N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide](/img/structure/B2743817.png)


![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide](/img/structure/B2743831.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2743835.png)
![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)
